molecular formula C13H15N5O2 B2898572 N4-ethyl-5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine CAS No. 450345-65-0

N4-ethyl-5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine

Cat. No.: B2898572
CAS No.: 450345-65-0
M. Wt: 273.296
InChI Key: WETAOAWNURLXTE-UHFFFAOYSA-N
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Description

N4-ethyl-5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with nitro and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-ethyl-5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by amination and alkylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N4-ethyl-5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong bases like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N4-ethyl-5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N4-ethyl-5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methoxyacetamide, N-ethyl-N-(3-methylphenyl): Similar structure but with a methoxy group instead of a nitro group.

    Trichloroacetamide, N-ethyl-N-(3-methylphenyl): Contains trichloroacetamide instead of nitropyrimidine.

Uniqueness

N4-ethyl-5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-N-ethyl-4-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-3-17(10-6-4-5-9(2)7-10)13-11(18(19)20)12(14)15-8-16-13/h4-8H,3H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETAOAWNURLXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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